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Fimasartan, a non-peptide angiotensin II receptor antagonist, has shown non-inferior efficacy in

lowering blood pressure when compared to established antihypertensive drugs such as

losartan, valsartan, and amlodipine in several head-to-head clinical trials.[1][2][3][4][5] These

studies, conducted in patients with mild-to-moderate essential hypertension, provide a robust

dataset for researchers and drug development professionals to evaluate the performance of

fimasartan.

Comparative Efficacy in Blood Pressure Reduction
Clinical trials have consistently demonstrated that fimasartan is as effective as other widely

prescribed antihypertensives in reducing both systolic and diastolic blood pressure.

Fimasartan vs. Losartan
A 12-week, randomized, double-blind, phase III clinical trial involving 506 adult Korean patients

with mild-to-moderate hypertension found that fimasartan (60/120 mg) was non-inferior to

losartan (50/100 mg) in reducing mean sitting diastolic blood pressure (siDBP).[1][2] At week

12, the fimasartan group showed a mean reduction in siDBP of -11.26 mmHg compared to

-8.56 mmHg in the losartan group.[1] A post-hoc analysis suggested potential superiority of

fimasartan over losartan in this study.[1][2] Another study with 179 patients also concluded that

fimasartan provides a similar blood pressure-lowering effect to losartan.[6]
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Efficacy Endpoint
Fimasartan (60/120
mg)

Losartan (50/100
mg)

p-value

Change in siDBP at

Week 12 (mmHg)
-11.26 (7.53) -8.56 (7.72) <0.0001

Between-group

difference (mmHg)
2.70 0.0002

Data are presented as mean (standard deviation).[1]

Fimasartan vs. Valsartan
A study comparing fimasartan (120 mg) with valsartan (160 mg) in Korean patients with mild-to-

moderate essential hypertension demonstrated superior efficacy of fimasartan in reducing

sitting office systolic blood pressure (SiSBP) and diastolic blood pressure (SiDBP) after 6

weeks of treatment.[3][4][5] The fimasartan group also showed a significantly greater decrease

in 24-hour mean ambulatory systolic and diastolic blood pressure.[3][4][5]

Efficacy Endpoint
Fimasartan (120
mg)

Valsartan (160 mg) p-value

Change in SiSBP at

Week 6 (mmHg)
-16.26 (15.07) -12.81 (13.87) 0.0298

Change in SiDBP at

Week 6 (mmHg)
-7.63 (9.67) -5.14 (8.52) 0.0211

Change in 24-hr mean

ASBP (mmHg)
-15.22 (13.33) -9.45 (12.37) 0.0009

Change in 24-hr mean

ADBP (mmHg)
-8.74 (7.55) -5.98 (7.85) 0.0140

Data are presented as mean ± standard deviation.[4][5]
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In a study involving patients with essential hypertension who were unresponsive to fimasartan

monotherapy, the combination of fimasartan (60 mg) and amlodipine (10 mg) resulted in a

significantly greater reduction in SiSBP compared to fimasartan monotherapy after 8 weeks.[7]

Another study comparing fimasartan and amlodipine therapy on carotid atherosclerotic plaque

inflammation found that both drugs similarly reduced inflammation.[8]

Efficacy Endpoint
(in non-responders
to Fimasartan
monotherapy)

Fimasartan (60 mg)
Fimasartan (60 mg)
/ Amlodipine (10
mg)

p-value

Change in SiSBP at

Week 8 (mmHg)
-7.8 (13.3) -20.5 (14.6) <0.0001

Data are presented as mean (standard deviation).[7]

Safety and Tolerability Profile
Across the comparative trials, fimasartan was found to be well-tolerated, with a safety profile

comparable to that of established antihypertensives. The incidence of adverse drug reactions

(ADRs) for fimasartan was not significantly different from losartan.[1][2] In the comparison with

valsartan, the safety profiles were also comparable.[6] When combined with amlodipine, the

combination therapy did not lead to an increase in adverse drug reactions compared to

fimasartan monotherapy.[7]

Experimental Protocols
The non-inferiority trials were typically designed as randomized, double-blind, multicenter,

parallel-group studies.

Fimasartan vs. Losartan (Phase III Trial)
Study Design: A 12-week, multicenter, prospective, randomized, double-blind, parallel-group,

dose-escalation, non-inferiority clinical trial with an optional 12-week extension phase.[1][2]

[9]
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Patient Population: Adult Korean patients (aged 18 to 70 years) with mild-to-moderate

essential hypertension.[1][2][9]

Randomization and Treatment: 506 patients were randomized to receive either fimasartan 60

mg or losartan 50 mg daily.[1][2] After 4 weeks, non-responders were up-titrated to

fimasartan 120 mg or losartan 100 mg.

Primary Endpoint: The primary endpoint was to demonstrate the non-inferiority of the change

in mean sitting diastolic blood pressure (siDBP) from baseline to week 12 for fimasartan

compared with losartan.[1][2]

Fimasartan vs. Valsartan
Study Design: A 6-week, randomized, double-blind, parallel-group study.[4][5]

Patient Population: Korean patients with mild-to-moderate essential hypertension.[3][4][5]

Randomization and Treatment: After a 2-week placebo run-in, patients were randomized to

receive initial standard doses of fimasartan (60 mg), valsartan (80 mg), or olmesartan (10

mg) for 2 weeks, followed by a forced up-titration to higher doses (fimasartan 120 mg,

valsartan 160 mg, olmesartan 20 mg) for 4 weeks.[4][5]

Primary Endpoint: Reduction of sitting office systolic BP (SiSBP) of fimasartan compared to

valsartan after 6 weeks.[4][5]

Mechanism of Action and Signaling Pathway
Fimasartan, like other angiotensin II receptor blockers (ARBs), selectively blocks the

angiotensin II type 1 (AT1) receptor.[9][10][11][12] This prevents the binding of angiotensin II, a

potent vasoconstrictor, leading to vasodilation and a reduction in blood pressure.[11][13] The

blockade of the AT1 receptor also inhibits the release of aldosterone, which reduces sodium

and water retention.[10][11]

The Renin-Angiotensin-Aldosterone System (RAAS) is the primary signaling pathway targeted

by fimasartan.
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Caption: Simplified diagram of the RAAS and the point of action for Fimasartan.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b8817937?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8817937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow of a Non-Inferiority Trial
The following diagram illustrates a typical workflow for the non-inferiority trials discussed.
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Caption: Generalized workflow of a non-inferiority clinical trial for Fimasartan.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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